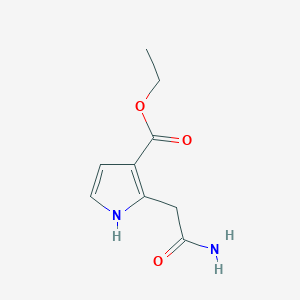

ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate

Beschreibung

Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound featuring:

- A pyrrole ring substituted at position 2 with a 2-amino-2-oxoethyl group (acetamide-like side chain).

- An ethyl ester at position 2. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity (via the amide NH₂ and carbonyl groups) and moderate lipophilicity.

Eigenschaften

IUPAC Name |

ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-14-9(13)6-3-4-11-7(6)5-8(10)12/h3-4,11H,2,5H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDFQDIKMABNEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30314809 | |

| Record name | Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65523-04-8 | |

| Record name | NSC288720 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl 1H-pyrrole-3-carboxylate with an appropriate amino-oxoethylating agent under controlled conditions. One common method involves the use of ethyl chloroformate and 2-aminoacetaldehyde diethyl acetal in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with potential applications in pharmaceuticals and materials science.

Biological Studies

Research has indicated that this compound may interact with biological systems, particularly in enzyme inhibition studies. For instance, it has been investigated for its potential effects on protein tyrosine kinases (PTKs), which are crucial in cell signaling pathways related to cancer development. Studies have shown that derivatives of this compound can exhibit antitumor activity against various cancer cell lines, suggesting its role as a lead compound in drug development .

Pharmaceutical Development

The compound's structural characteristics make it a candidate for developing new therapeutic agents. Its ability to modulate biological pathways positions it as a potential drug candidate for treating diseases such as cancer and metabolic disorders. Case studies have demonstrated its efficacy in inhibiting specific cancer cell lines, highlighting its promise as an antitumor agent .

Table 1: Summary of Synthesis Conditions and Yields

| Synthesis Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Ethyl acetoacetate + amine | Reflux in ethyl acetate | 47% |

| Pyrrole derivative + alkyl halide | Reflux under inert atmosphere | 39% |

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate | A-431 | 12.5 | |

| Derivative A | MDA-MB-468 | 15.0 | |

| Derivative B | A549 | 10.0 |

Case Studies

Case Study 1: Antitumor Activity

In a study published in Nature, researchers synthesized a series of compounds based on ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate and evaluated their antitumor properties against human carcinoma cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting their potential as therapeutic agents .

Case Study 2: Enzyme Interaction Studies

Another research effort focused on the interaction of this compound with protein tyrosine kinases (PTKs). The study revealed that specific modifications to the ethyl pyrrole structure enhanced its binding affinity to PTKs, leading to promising results in inhibiting cancer cell growth through targeted enzyme inhibition .

Wirkmechanismus

The mechanism of action of ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Effects on Reactivity and Bioactivity

(a) Ethyl 2-methyl-4-oxo-5-[[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylene]-1H-pyrrole-3-carboxylate (9a)

- Key Differences: Position 2: Methyl group (vs. amino-oxoethyl in the target compound). Position 5: Trifluoromethylphenyl-substituted pyrrole moiety.

- Impact :

(b) Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (6a)

- Key Differences :

- Position 3: Hydroxyethyl group (vs. ester at position 3 in the target compound).

- Position 5: Phenyl substituent.

- NMR data (δ 3.10 ppm for CH₂ ) reflect distinct electronic environments compared to the acetamide side chain.

(c) Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate (CAS 25472-44-0)

- Key Differences: Position 2: Ethoxycarbonylmethyl group (vs. amino-oxoethyl).

- Impact :

(d) Ethyl 5-(4-bromophenyl)-2-methyl-1-(3-(2-(4-nitrobenzylidene)hydrazinyl)-3-oxopropyl)-1H-pyrrole-3-carboxylate (8c)

Structural and Electronic Comparisons

*Estimated values based on analogous structures.

Biologische Aktivität

Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate features a pyrrole ring substituted with an ethyl ester and an amino oxoethyl group. This unique structure contributes to its reactivity and interaction with biological macromolecules.

The biological activity of ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate is primarily attributed to its ability to interact with various molecular targets. It can form hydrogen bonds and engage in non-covalent interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can influence several biochemical pathways, leading to observed therapeutic effects.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has been studied for its potential antimicrobial effects against various pathogens. Its efficacy in inhibiting bacterial growth makes it a candidate for further exploration in antibiotic development .

- Neuroprotective Effects : In vitro studies have shown that derivatives of pyrrole compounds can exhibit neuroprotective properties. The potential neuroprotective effects of ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate are being investigated in models of oxidative stress, which is relevant for conditions like Parkinson's disease .

- Antioxidant Activity : Pyrrole derivatives, including ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate, have demonstrated antioxidant properties, which may contribute to their protective effects against cellular damage caused by reactive oxygen species .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate and related compounds:

Q & A

Q. What synthetic methodologies are commonly employed to synthesize ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate?

The synthesis of pyrrole derivatives like ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate often involves annulation reactions or functionalization of preformed pyrrole cores. For example, analogous compounds such as ethyl 5-(benzylamino)-2-phenyl-1H-pyrrole-3-carboxylate are synthesized via Darzens-type reactions using α-bromo ketones and acyl phosphonates, followed by cyclization . Key steps include:

- Substrate Preparation : Use of ethyl 3-methyl-1H-pyrrole-2-carboxylate as a precursor for coupling reactions with carbonyl chlorides (e.g., isoquinolinecarbonyl chloride) .

- Functionalization : Introduction of the 2-amino-2-oxoethyl group via nucleophilic substitution or condensation with glycinamide derivatives.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

NMR is critical for verifying substitution patterns and functional groups. For structurally related pyrrole esters (e.g., ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate):

- 1H NMR : Signals at δ 9.31 (br, NH), δ 6.46 (pyrrole C-H), and δ 4.34 (q, OCH2CH3) confirm the ester and pyrrole moieties. The 2-amino-2-oxoethyl group would show characteristic δ 3.10 (t, CH2) and δ 7.5–8.5 (NH2, exchangeable) .

- 13C NMR : Peaks at δ 161.6 (C=O ester), δ 135–130 (aromatic carbons), and δ 30–60 (alkyl/ether carbons) validate the backbone .

- 2D NMR : HSQC and HMBC correlations resolve ambiguities in regiochemistry.

Q. What analytical techniques are suitable for assessing purity and stability?

- Reverse-Phase HPLC : Optimized methods (e.g., C18 column, acetonitrile/water gradient) can track metabolic degradation, as demonstrated for hydrazone-containing pyrrole derivatives .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 260.1287 [M+H]+) confirms molecular weight and detects impurities .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for ester groups prone to hydrolysis.

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity of this compound?

DFT-based conceptual frameworks (e.g., Fukui functions, electrophilicity indices) model regioselectivity in reactions:

- Electrophilic Substitution : Calculate local softness (s⁺) to identify nucleophilic sites on the pyrrole ring for electrophilic attack .

- Hydrolysis Kinetics : Solvent effects on ester hydrolysis can be simulated using polarizable continuum models (PCMs) .

- Metabolic Pathways : SMARTCyp predicts cytochrome P450-mediated oxidation sites by combining DFT with machine learning .

Q. What crystallographic strategies are recommended for resolving structural ambiguities?

- Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) for accurate bond-length measurements.

- Refinement : SHELXL refines anisotropic displacement parameters and models disorder, critical for resolving flexible side chains (e.g., the 2-amino-2-oxoethyl group) .

- Validation : PLATON checks for missed symmetry and hydrogen-bonding networks .

Q. How does metabolic processing affect the compound’s bioactivity?

- In Vitro Hepatocyte Assays : Incubate with primary hepatocytes and use HPLC to identify metabolites. For example, hydrazone hydrolysis is a primary degradation pathway for related pyrrole derivatives .

- LC-MS/MS : Quantifies metabolites like hydroxylated or epoxidized derivatives.

- Structure-Activity Relationships (SAR) : Compare parent compound and metabolites in bioassays (e.g., anti-inflammatory activity) .

Q. What strategies mitigate contradictions in experimental vs. computational data?

- Error Analysis : Compare DFT-predicted bond lengths with crystallographic data; discrepancies >0.05 Å suggest basis set limitations .

- Replicate Experiments : For conflicting bioactivity results (e.g., EC50 variability), standardize assay conditions (cell line, incubation time) .

- Multivariate Statistics : PCA identifies outliers in spectroscopic or chromatographic datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.